molecular formula C11H7N3O2 B13934878 6-nitro-9H-pyrido[3,4-b]indole CAS No. 6453-23-2

6-nitro-9H-pyrido[3,4-b]indole

Cat. No.: B13934878
CAS No.: 6453-23-2
M. Wt: 213.19 g/mol
InChI Key: OMKXGOVZKHGTEL-UHFFFAOYSA-N
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Description

The Pyrido[3,4-b]indole (β-Carboline) Scaffold: Structural Significance and Research Interest

The foundational structure of 6-nitro-9H-pyrido[3,4-b]indole is the β-carboline, a tricyclic aromatic compound formed by the fusion of a pyridine (B92270) ring with an indole (B1671886) ring system. ontosight.aiwikipedia.org This scaffold, also known as 9H-pyrido[3,4-b]indole, is of immense interest to researchers due to its prevalence in a wide array of natural products and synthetic molecules exhibiting diverse biological activities. ontosight.aiwikipedia.orgnih.govontosight.ai

β-carbolines are classified as indole alkaloids and are found in various prokaryotes, plants, animals, and even some marine organisms. wikipedia.org The inherent chemical architecture of the β-carboline scaffold provides a rigid framework that can be strategically modified with various functional groups to modulate its interaction with biological targets. wikipedia.orgontosight.ai This has led to the investigation of β-carboline derivatives for a range of potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. ontosight.aiontosight.ainih.gov The ability to synthesize a multitude of substituted β-carbolines allows for extensive structure-activity relationship (SAR) studies, which are crucial in the design of new and more effective therapeutic agents. nih.govacs.orgacs.org

Table 1: Properties of the Parent Scaffold, Norharmane (9H-pyrido[3,4-b]indole)
PropertyValueSource
Molecular FormulaC11H8N2 nih.gov
Molecular Weight168.19 g/mol nih.gov
Melting Point199 °C nih.gov
LogP3.17 nih.gov
Biological RoleMarine metabolite, Fungal metabolite nih.gov

Contextualizing Nitro-Substituted Pyrido[3,4-b]indoles in Chemical Biology and Organic Synthesis

The introduction of a nitro (-NO2) group onto the β-carboline scaffold, as seen in this compound, significantly alters the electronic properties and potential biological activity of the parent molecule. The nitro group is a strong electron-withdrawing group, which can influence the reactivity and interaction of the compound with biological macromolecules. ontosight.ai In the context of chemical biology, nitro-substituted aromatic compounds are of great interest as they can serve as versatile building blocks for further chemical modifications. researchgate.net

The presence of a nitro group can be a precursor to other functional groups, such as amines, through reduction reactions. smolecule.com This chemical versatility allows for the synthesis of a diverse library of derivatives from a single nitro-substituted starting material, facilitating the exploration of chemical space in drug discovery programs. researchgate.net Furthermore, nitro-containing compounds themselves have been investigated for various biological activities, including potential anticancer properties. ontosight.ai The specific placement of the nitro group at the 6-position of the pyrido[3,4-b]indole ring system is a key determinant of its unique chemical and biological profile. ontosight.ai

Research Trajectories and Objectives for this compound

The unique structural features of this compound position it as a compound with considerable research potential. Key research trajectories and objectives for this molecule include:

Synthesis and Derivatization: A primary objective is the development of efficient and versatile synthetic routes to this compound and its analogues. nih.govbeilstein-journals.org This includes exploring different starting materials and reaction conditions to optimize yield and purity. Subsequent derivatization of the core structure, particularly at the nitro group and other positions on the ring system, is crucial for generating a library of compounds for biological screening. researchgate.netsmolecule.com

Exploration of Biological Activity: A major focus of research is the investigation of the biological properties of this compound. ontosight.ai Given the known activities of other β-carboline derivatives, this compound and its analogues are being screened for a wide range of effects, including but not limited to, anticancer, antifungal, and neuroprotective activities. ontosight.ainih.gov For instance, a study on related nitro-substituted β-carbolines has explored their antifungal potential. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the this compound structure affect its biological activity is a critical objective. By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for a particular biological effect. nih.govacs.org This knowledge is invaluable for the rational design of more potent and selective compounds.

Investigation of Mechanisms of Action: Understanding how this compound exerts its biological effects at the molecular level is a fundamental research goal. This involves identifying its cellular targets, such as specific enzymes or receptors, and elucidating the signaling pathways it modulates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6453-23-2

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

6-nitro-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C11H7N3O2/c15-14(16)7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-6,13H

InChI Key

OMKXGOVZKHGTEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=NC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Nitro 9h Pyrido 3,4 B Indole and Its Analogs

Foundational Synthetic Routes to the Pyrido[3,4-b]indole Nucleus

The construction of the pyrido[3,4-b]indole core relies on several established and innovative synthetic methodologies. These approaches often involve the strategic formation of the fused pyridine (B92270) and indole (B1671886) ring systems.

Regioselective Functionalization of the Indole Ring System

The regioselective functionalization of the indole ring is a critical aspect of synthesizing pyrido[3,4-b]indoles. The C3 position of the indole nucleus is particularly susceptible to electrophilic attack, a characteristic often exploited in synthesis. openmedicinalchemistryjournal.com Friedel-Crafts alkylation at the C3 position of an indole with a suitable Michael acceptor is a common strategy. openmedicinalchemistryjournal.com

Furthermore, catalyst-free conditions have been developed for the synthesis of 3-substituted indoles. openmedicinalchemistryjournal.com For instance, a multicomponent reaction (MCR) process using polyethylene (B3416737) glycol 400 as a reaction promoter and medium can effectively yield 3-substituted indole derivatives. openmedicinalchemistryjournal.com Additionally, BF₃·Et₂O has been utilized as a catalyst for the regioselective C-H functionalization of indoles with α-diazophosphonates, providing access to β-(3-indol)-β-aminophosphonates. rsc.org The substitution pattern on the indole moiety plays a crucial role in directing the regioselectivity of these C-H insertion reactions. rsc.org

Annulation Strategies for Pyridine Ring Construction

The formation of the pyridine ring onto a pre-existing indole structure is a key annulation strategy. These methods often involve the cyclization of a suitably functionalized indole derivative. For example, furopyridines, which are structurally related, can be synthesized from prefunctionalized pyridine or furan (B31954) rings. ias.ac.in Palladium-catalyzed cross-coupling reactions followed by electrophilic cyclization represent a modern approach to constructing such fused systems. ias.ac.in

In the context of pyrido[3,4-b]indoles, the construction of the pyridine nucleus can be achieved after initial modifications to the indole core. For instance, in the synthesis of 9-(4'-nitrophenyl)-9H-pyrido[3,4-b]indole, the process starts with the N-(4-nitro)phenylation of the indole nucleus, followed by elongation of a substituent at the 2-position, and finally, the construction of the pyridine ring. researchgate.net

Pictet-Spengler Reaction and its Contemporary Adaptations

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of tetrahydro-β-carbolines, which are direct precursors to the aromatic pyrido[3,4-b]indoles. thieme-connect.com This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by cyclization. The classic Pictet-Spengler reaction typically employs acidic conditions to facilitate the cyclization of the initially formed imine. google.com

Contemporary adaptations of this reaction have expanded its scope and efficiency. These modifications include the use of various catalysts, such as Brønsted and Lewis acids, as well as metal and organocatalysts, to promote the reaction under milder conditions and with greater control over stereochemistry. thieme-connect.comresearchgate.net For instance, the reaction can be carried out using trifluoroacetic acid (TFA) in dichloromethane (B109758) at low temperatures. google.com

Recent advancements have also focused on multicomponent domino reactions based on the Pictet-Spengler cyclization, which allow for the construction of complex polyheterocyclic skeletons in a single step. thieme-connect.com An iodine-mediated oxidative Pictet-Spengler reaction has been developed, which utilizes terminal alkynes as surrogates for 2-oxoaldehydes, leading to the formation of 1-aroyl-β-carbolines. researchgate.net This method involves the in situ oxidation of the alkyne to a 2-oxoaldehyde intermediate, which then condenses with tryptamine and undergoes cyclization and subsequent aromatization. researchgate.net

Directed Synthesis of Nitro-Substituted Pyrido[3,4-b]indoles

The synthesis of 6-nitro-9H-pyrido[3,4-b]indole and its analogs requires specific strategies to introduce the nitro group onto the pyrido[3,4-b]indole core. This can be achieved either by incorporating the nitro group into one of the starting materials before cyclization or by nitrating the fully formed heterocyclic system.

Strategic Introduction of the Nitro Group: Pre-functionalization versus Post-Nitration

The introduction of a nitro group can be strategically planned in two primary ways: pre-functionalization of a starting material or post-nitration of the pyrido[3,4-b]indole ring system.

In a pre-functionalization approach, a nitro-substituted precursor is used in the synthesis. For example, the synthesis of 6-amino-9H-pyrido[3,4-b]indole, a related compound, can start from 2-methyl-3-nitroaniline. smolecule.com This precursor undergoes reduction of the nitro group to an amine, followed by cyclization to form the indole ring. smolecule.com A similar strategy could be envisioned for this compound where a nitro-substituted tryptophan or tryptamine derivative is used in a Pictet-Spengler reaction.

The post-nitration strategy involves the direct nitration of the 9H-pyrido[3,4-b]indole (norharman) core. While specific details for the direct nitration of norharman to yield the 6-nitro derivative were not found in the provided search results, this remains a plausible synthetic route, though it may present challenges regarding regioselectivity.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the synthesis and functionalization of heterocyclic compounds, including pyrido[3,4-b]indoles. nsf.gov While direct transition metal-catalyzed synthesis of this compound is not explicitly detailed in the provided results, the methodologies for constructing the core ring system can be adapted.

Rhodium(I) and Palladium(0) have been employed in catalyzed cyclotrimerization reactions to create annulated pyrido[3,4-b]indoles. nsf.govnih.gov These reactions can proceed in a stepwise manner or as a one-pot tandem catalytic sequence. nih.gov It has been noted that the Pd(0)-catalyzed approach is more sensitive to the presence of electron-withdrawing groups. nih.govresearchgate.net This sensitivity could be a factor in the synthesis of nitro-substituted derivatives.

Furthermore, cobalt(III)-catalyzed indolization reactions have been developed for the synthesis of indoles from various starting materials, including ureas, nitrones, and N-alkyl-N-arylhydrazines with alkynes. mdpi.com These methods could potentially be adapted for the synthesis of nitro-substituted indoles that could then be converted to the corresponding pyrido[3,4-b]indoles.

Palladium-Catalyzed N-Heteroannulation Reactions

Palladium-catalyzed reactions are pivotal in the synthesis of β-carbolines and their derivatives. ljmu.ac.uk These methods often involve the formation of the pyridine ring through various coupling and cyclization strategies. ljmu.ac.uk For instance, palladium-catalyzed C-H addition of indoles to nitriles followed by cyclization provides a direct route to functionalized β-carbolines. ljmu.ac.uk Another significant approach is the intramolecular Heck coupling, which has been successfully employed in the synthesis of 3,4-benzo-β-carbolines. ljmu.ac.uk

Reductive N-heteroannulation of 2-nitrostyrenes, catalyzed by palladium complexes, is another powerful method for constructing the indole nucleus, which can be a precursor to the β-carboline system. orgsyn.orgwvu.edu This reaction typically utilizes carbon monoxide as the reducing agent and proceeds under relatively mild conditions. orgsyn.orgwvu.edu The palladium diacetate-triphenylphosphine catalyst system is often preferred, affording good yields with minimal byproducts. orgsyn.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are employed to create biaryl precursors that can then undergo cyclization to form the β-carboline scaffold. ljmu.ac.uk These methods offer versatility in introducing a wide range of substituents onto the heterocyclic core. ljmu.ac.uknih.gov

Rhodium(II)-Catalyzed Nitro-Group Migration Reactions

Rhodium(II) carboxylate complexes have been shown to catalyze the migration of electron-withdrawing groups, including the nitro group, in the synthesis of substituted indoles. nih.govnih.govresearchgate.net This methodology allows for the regioselective formation of 3-nitroindoles from β-nitro-substituted styryl azides. nih.govnih.govresearchgate.net The reaction proceeds with high selectivity, and the nitro group exhibits a strong migratory aptitude compared to other electron-withdrawing groups like esters and amides. nih.govnih.govresearchgate.net

While direct application to the synthesis of this compound is not explicitly detailed in the provided context, the principle of rhodium-catalyzed nitro-group migration represents a potent synthetic tool for constructing nitro-substituted N-heterocycles. nih.govnih.govresearchgate.net The reaction conditions are generally mild, often requiring only a catalytic amount of the rhodium complex. nih.govnih.gov The scope of this reaction has been explored with various substituents on the styryl azide (B81097), demonstrating its utility in generating a library of functionalized nitroindoles. nih.gov

One-Pot Synthetic Approaches (e.g., Manganese Dioxide Mediated Methods)

One-pot synthetic methods offer an efficient and atom-economical approach to the synthesis of β-carbolines. A notable example is the manganese dioxide (MnO₂) mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. d-nb.inforesearchgate.netbeilstein-journals.orgnih.gov This process involves a cascade of reactions including alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization, all facilitated by MnO₂. d-nb.inforesearchgate.netnih.gov

The reaction typically starts with an activated alcohol, such as methyl glycolate, which is oxidized by MnO₂ to form an aldehyde. d-nb.inforesearchgate.net This aldehyde then undergoes a Pictet-Spengler reaction with tryptamine to form a tetrahydro-β-carboline intermediate. d-nb.inforesearchgate.net Subsequent oxidative aromatization of this intermediate by MnO₂ yields the final β-carboline product. d-nb.inforesearchgate.net The efficiency of this one-pot process can be influenced by the choice of solvent, with 1,4-dioxane (B91453) often providing good yields. researchgate.net

Starting MaterialsReagentProductYieldReference
Methyl glycolate, TryptamineMnO₂Methyl 9H-pyrido[3,4-b]indole-1-carboxylate54% researchgate.net

This method highlights the utility of MnO₂ as a versatile reagent in a multi-step synthesis, streamlining the process and avoiding the isolation of intermediates. d-nb.inforesearchgate.net

Advanced Derivatization and Scaffold Modification

The functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships. Modifications at various positions of the β-carboline ring system allow for the fine-tuning of its chemical and biological properties.

Substituent Effects on Reactivity and Yield in Derivatization

The nature and position of substituents on the β-carboline ring significantly influence the reactivity and yield of derivatization reactions. For instance, in rhodium(II)-catalyzed nitro-group migration reactions for the synthesis of 3-nitroindoles, the presence of substituents on the styryl azide can affect the reaction outcome. nih.gov While a range of substituents on the phenyl ring and at the α-position are well-tolerated, substitution at the β-position can influence the competition between nitro-group migration and other reaction pathways. nih.gov

In the context of N-alkylation of β-carbolines, the electronic nature of the substituents can play a role. Electron-withdrawing groups, such as a nitro group, can influence the nucleophilicity of the indole nitrogen (N9). The synthesis of 9-substituted-1-methyl-6-nitro-β-carbolines has been reported as a step in the preparation of more complex derivatives. sioc-journal.cn

Modifications at C1, C3, and N9 Positions (e.g., Aryl Substitutions, Carboxylate and Hydroxymethyl Groups, Alkylations)

The C1, C3, and N9 positions of the β-carboline scaffold are common sites for modification, allowing for the introduction of diverse functional groups.

C1 and C3 Modifications:

Aryl Substitutions: Palladium-catalyzed cross-coupling reactions are effective for introducing aryl groups at the C1 and C3 positions. ljmu.ac.uk

Carboxylate Groups: The introduction of a carboxylate group, particularly at the C3 position, is a key modification. For example, β-carboline-3-carboxylic acid derivatives have been synthesized and studied. nih.gov The presence of a carbonyl-containing substituent at the C3-position has been shown to be important for certain biological activities. nih.gov The synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate via a one-pot MnO₂ mediated method is another example of C1 functionalization. d-nb.inforesearchgate.net

Hydroxymethyl Groups: The introduction of hydroxymethyl groups, for instance at the C1 position, can be achieved through various synthetic routes. csic.es Ruthenium-catalyzed C-H activation has been developed for the regioselective hydroxymethylation of β-carbolines. researchgate.net Conversely, alcohol substituents at the C3-position have been noted to decrease in vitro potency in certain contexts. nih.gov

N9 Alkylations:

The indole nitrogen (N9) of the β-carboline ring is readily alkylated using a strong base followed by treatment with an alkyl halide. thieme-connect.de This modification is a common strategy to produce a variety of N9-substituted β-carboline derivatives. sioc-journal.cnnih.gov For instance, N9-alkylation of 1-methyl-6-nitro-β-carboline is a key step in the synthesis of more complex analogs. sioc-journal.cn

PositionModificationExample Reagents/MethodsResulting Functional GroupReference
C1Aryl SubstitutionPalladium-catalyzed cross-couplingAryl group ljmu.ac.uk
C1CarboxylationMnO₂ mediated one-pot synthesisCarboxylate group d-nb.inforesearchgate.net
C1HydroxymethylationRu(II)-catalyzed C-H activationHydroxymethyl group researchgate.net
C3Aryl SubstitutionPalladium-catalyzed cross-couplingAryl group ljmu.ac.uk
C3CarboxylationPictet-Spengler reaction followed by oxidationCarboxylate group nih.gov
N9AlkylationNaH, Alkyl halideAlkyl group sioc-journal.cnthieme-connect.de

Formation of Spirocyclic Derivatives (e.g., Spiro[piperidine-4,1'-pyrido[3,4-b]indoles])

Spirocyclic derivatives of β-carbolines represent a structurally distinct class of compounds. The synthesis of spiro[piperidine-4,1'-pyrido[3,4-b]indoles] has been accomplished through versatile multi-step reaction protocols. nih.govnih.gov A general approach involves the Pictet-Spengler reaction between a tryptamine derivative and a substituted piperidin-4-one. nih.gov For instance, reacting a suitable tryptamine with 1-benzylpiperidin-4-one can lead to the formation of the spiro[piperidine-4,1'-pyrido[3,4-b]indole] scaffold. nih.gov

This synthetic strategy allows for the introduction of substituents on both the indole ring of the β-carboline and the piperidine (B6355638) moiety, enabling the exploration of structure-activity relationships. nih.govnih.gov For example, the use of substituted tryptamines, such as 6-methoxytryptamine, leads to corresponding substitutions on the final spirocyclic product. nih.gov

Structure Activity Relationship Sar Investigations and Design Principles for 6 Nitro 9h Pyrido 3,4 B Indole Derivatives

Elucidation of Key Structural Motifs for Bioactivity Modulation

The presence of a nitro group at the C6 position of the pyrido[3,4-b]indole scaffold is a critical determinant of its biological activity. researchgate.net This electron-withdrawing group significantly influences the electronic properties of the entire molecule, which can in turn affect its reactivity and binding affinity to target proteins. ontosight.ai

In a study investigating the antifilarial activity of various substituted 1-phenyl-9H-pyrido[3,4-b]indoles, the 6-nitro derivative (6-nitro-1-phenyl-9H-pyrido[3,4-b]indole) demonstrated potent adulticidal activity against Acanthocheilonema viteae, comparable to its parent compound. researchgate.net This suggests that the nitro group at the C6 position is well-tolerated and contributes positively to the observed bioactivity. researchgate.net Conversely, reduction of the nitro group to an amino group resulted in a complete loss of this biological response, highlighting the specific electronic contribution of the nitro functionality. researchgate.net

The importance of the nitro group's electronic influence is further supported by studies on other heterocyclic compounds. For instance, in pyrido[3,4-g]quinazoline derivatives, the introduction of a nitro group dramatically altered their inhibitory profile against certain protein kinases, a change attributed to a significant difference in electron donor-acceptor properties. nih.gov This principle likely extends to the 6-nitro-9H-pyrido[3,4-b]indole scaffold, where the nitro group's ability to modulate the electron density of the ring system is key to its biological function.

Table 1: Impact of C6-Substituent on Antifilarial Activity of 1-phenyl-9H-pyrido[3,4-b]indole Derivatives

CompoundC6-SubstituentAntifilarial Activity against A. viteae
5 -H81.5% adulticidal activity
6 -NO₂77% adulticidal activity
7 -NH₂Inactive

Data sourced from a study on the structure-antifilarial activity relationship of substituted 1-phenyl-9H-pyrido[3,4-b]indoles. researchgate.net

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the pyrido[3,4-b]indole core. researchgate.netnih.govijpsr.com Modifications at the C1, C3, and N9 positions have been extensively explored to establish clear structure-activity relationships. openmedicinalchemistryjournal.com

C1 Position: The introduction of a phenyl group at the C1 position has been shown to be crucial for eliciting a pronounced biological response in several studies. researchgate.net For instance, a series of 1-phenyl-9H-pyrido[3,4-b]indoles exhibited significant antifilarial activity, whereas the unsubstituted parent compound was less effective. researchgate.net Further substitution on this C1-phenyl ring can also modulate activity. In the context of anticancer agents, a 1-naphthyl substituent at C1, combined with a methoxy (B1213986) group at C6, resulted in a compound with high potency against various cancer cell lines. nih.gov However, simply increasing the hydrophobicity with a phenyl ring at C1 can sometimes drastically decrease activity, indicating that specific shape and positioning are critical. nih.gov

C3 Position: The C3 position offers another key site for modification. The introduction of N-alkylcarboxamide groups at this position in β-carboline derivatives has been shown to yield potent anti-leishmanial activity. aablocks.com The synthesis of C3-substituted β-carboline Morita–Baylis–Hillman (MBH) adducts from 3-formyl-9H-pyrido[3,4-b]indoles highlights the versatility of this position for introducing chemical diversity. beilstein-journals.org Furthermore, linking a quinazolinone moiety to the C3 position of β-carbolines has produced conjugates with significant DNA intercalative and topoisomerase I inhibitory activities. jscimedcentral.com

N9 Position: Alkylation at the N9 position of the indole (B1671886) nitrogen can also influence biological outcomes. For example, N-methylation of a 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid was a key step in the synthesis of hybrid molecules with potential anti-leishmanial properties. aablocks.com In some cases, substitution at the N9 position can enhance the reactivity of other parts of the molecule. For instance, an N-ethyl derivative of a 3-formyl-9H-pyrido[3,4-b]indole showed greater affinity for the MBH reaction compared to its N-unsubstituted counterpart. beilstein-journals.org

Table 2: Influence of Substituents at Different Positions on Bioactivity

PositionSubstituent TypeResulting Bioactivity
C1Phenyl, NaphthylEnhanced antifilarial and anticancer activity researchgate.netnih.gov
C3N-alkylcarboxamide, Quinazolinone conjugatesPotent anti-leishmanial and anticancer (topoisomerase I inhibition) activity jscimedcentral.comaablocks.com
N9Alkyl groupsModulation of reactivity and part of hybrid molecules with anti-leishmanial potential aablocks.combeilstein-journals.org

The introduction of lipophilic groups can enhance a molecule's ability to cross cell membranes and reach its intracellular target. However, a simple increase in lipophilicity does not always correlate with increased activity. For example, while the introduction of aryl groups at the C-1 position of the tetrahydropyrido[4,3-b]indole scaffold can enhance potency, the nature and position of substituents on that aryl ring are also crucial. This indicates that a balance of lipophilicity and specific steric and electronic interactions is required for optimal activity.

The electronic properties of substituents, such as their ability to donate or withdraw electrons, directly influence the reactivity and binding capabilities of the pyrido[3,4-b]indole core. Quantitative structure-activity relationship (QSAR) studies on pyrido[3,4-b]indole derivatives have highlighted the importance of both electronic effects and hydrophobicity in their anticancer activity. nih.gov These models help to visualize and quantify the contributions of different structural features, aiding in the design of more potent compounds. For instance, the presence of a fluoro substituent, which is both lipophilic and electron-withdrawing, on the phenyl ring of β-carboline derivatives has been shown to lead to prominent cytotoxic activity. jscimedcentral.com

Conformational Dynamics and Stereochemical Influences on Molecular Recognition

The three-dimensional shape and flexibility of a molecule, known as its conformational dynamics, along with the specific spatial arrangement of its atoms (stereochemistry), are pivotal for its recognition by and interaction with biological macromolecules like proteins and nucleic acids. ontosight.ai For derivatives of this compound, these factors can dictate the potency and selectivity of their biological effects.

Stereochemistry becomes particularly important when chiral centers are introduced into the molecule. The different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different biological activities. While specific studies on the stereochemistry of this compound are not detailed in the provided context, research on related tetrahydro-γ-carbolines has demonstrated the importance of stereochemistry. In one study, enantiomerically pure compounds were synthesized and evaluated, with one enantiomer showing superior efficacy in rescuing the function of a mutated protein. acs.org This underscores that the precise 3D arrangement of atoms is crucial for optimal molecular recognition and biological response.

Mechanistic Insights into the Biological and Biochemical Interactions of 6 Nitro 9h Pyrido 3,4 B Indole and Its Analogs

Molecular Target Identification and Engagement

The biological effects of 6-nitro-9H-pyrido[3,4-b]indole and its analogs are predicated on their ability to bind to and modulate the function of specific biomolecules. Research has identified several key proteins, including enzymes and receptors, that serve as molecular targets for this class of compounds.

The pyrido[3,4-b]indole scaffold has been identified as a privileged structure in the development of enzyme inhibitors. Its rigid, planar structure allows for effective binding within the active or allosteric sites of various enzymes, leading to either inhibition or modulation of their catalytic activity.

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme implicated in numerous pathological conditions, including cancer and inflammation, making it a promising therapeutic target. nih.govresearchgate.net It catalyzes the hydrolysis of phosphatidylcholine to produce the second messengers phosphocholine (B91661) and diacylglycerol. nih.govresearchgate.net Several classes of compounds have been investigated as inhibitors of PC-PLC, with pyrido[3,4-b]indoles emerging as a notable group. nih.govfrontiersin.org

In a study aimed at discovering novel, drug-like PC-PLC inhibitors, virtual screening identified the pyrido[3,4-b]indole scaffold as a promising starting point. Subsequent in vitro testing of structural analogs revealed compounds with significant inhibitory potency. Specifically, two derivatives demonstrated efficacy that was comparable to or exceeded that of D609, a well-established, albeit non-drug-like, PC-PLC inhibitor. nih.govnih.gov

CompoundScaffoldRelative Potency vs. D609
Analog 22_10Pyrido[3,4-b]indoleComparable or Better
Analog 22_15Pyrido[3,4-b]indoleComparable or Better
D609XanthateReference Compound

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. researchgate.net The β-carboline framework, the core of pyrido[3,4-b]indoles, has been associated with the inhibition of both topoisomerase I and II. nih.gov While direct studies on this compound are limited, research on related structures provides insight. For instance, pyrido[2,3-b]indole derivatives, which are structural isomers, have been developed as dual inhibitors of the bacterial type II topoisomerases, DNA gyrase and Topoisomerase IV. nih.gov This demonstrates the capacity of the broader pyrido-indole scaffold to interact with the ATP-binding sites of these enzymes, suggesting a potential mechanism for similar interactions with human topoisomerases.

Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid tryptophan. frontiersin.orgnih.gov As an immune checkpoint modulator, IDO1 is a significant target in cancer immunotherapy. frontiersin.orglabcorp.com A wide variety of natural and synthetic compounds based on an indole (B1671886) scaffold have been explored as IDO1 inhibitors. For example, Brassinin, an indole-based natural product, has been reported to have moderate IDO1 inhibitory activity. frontiersin.org However, based on available research, there is no direct evidence to suggest that this compound or its close analogs act as inhibitors of Indoleamine 2,3-Dioxygenase.

Mitochondrial F1Fo-ATP synthase (ATPase) is a critical enzyme responsible for the majority of cellular ATP production. nih.gov β-carboline alkaloids have been investigated for their anticancer activities, which can involve multiple mechanisms, including the inhibition of mitochondrial function. nih.gov A significant study identified mitochondrial ATP synthase as a direct cellular target of ruthenium-polypyridyl complexes containing β-carboline ligands. nih.gov In this research, complexes were designed with main ligands based on the 9H-pyrido[3,4-b]indole structure. Affinity-based protein profiling confirmed that a specific complex, Ru5, acts as an ATPase inhibitor, leading to further investigation of its mechanism of action through mitochondrial proteomics. nih.gov This provides strong evidence that the pyrido[3,4-b]indole scaffold can be directed to inhibit the function of this essential mitochondrial enzyme.

In addition to enzyme inhibition, pyrido[3,4-b]indole derivatives can interact with cellular receptors, acting as either agonists that activate the receptor or antagonists that block its function.

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes, including immune modulation. nih.gov The AHR can be activated by numerous indole derivatives that arise from tryptophan metabolism. Research has identified that analogs of 9H-pyrido[3,4-b]indole can act as AHR activators. While specific data on the 6-nitro derivative is not available, related compounds have been shown to engage this receptor.

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors that mediate a wide range of physiological and neuropsychological processes. nih.gov The structural similarity of the pyrido[3,4-b]indole core to serotonin has led to the investigation of its derivatives as ligands for various 5-HT receptor subtypes. While studies have identified related heterocyclic structures as potent ligands for 5-HT3 and 5-HT6 receptors, there is currently a lack of specific research findings detailing the interaction of this compound or its direct analogs with the 5-HT5A receptor. nih.govnih.gov Studies on isomeric tetrahydro-1H-pyrido[4,3-b]indoles have shown them to be potent 5-HT6 receptor antagonists, indicating the potential of the broader structural class to interact with serotonin receptors. nih.gov

Nucleic Acid Interactions (e.g., DNA Intercalation, 2'-Deoxynucleotide Binding)

The planar, tricyclic ring system of the 9H-pyrido[3,4-b]indole scaffold is a key feature enabling its interaction with nucleic acids. Like many polycyclic aromatic compounds, β-carboline alkaloids are known to interact with DNA, with intercalation being a primary mode of binding. science.gov This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. Such interactions can lead to structural distortions of the DNA, potentially interfering with replication and transcription processes, which is a mechanism often associated with mutagenic or cytotoxic effects. science.gov

Beyond intercalation, the parent compound 9H-pyrido[3,4-b]indole (norharmane) has been studied for its direct interaction with 2'-deoxynucleotides. Research using UV-vis, NMR, and fluorescence spectroscopy has demonstrated that norharmane can form complexes with 2'-deoxyguanosine (B1662781) 5'-monophosphate (dGMP), 2'-deoxyadenosine (B1664071) 5'-monophosphate (dAMP), and 2'-deoxycytidine (B1670253) 5'-monophosphate (dCMP). researchgate.net The affinity and nature of this binding are notably dependent on pH, with the interaction being more favorable at lower pH values where the protonated form of the β-carboline is predominant. researchgate.net This suggests that electrostatic interactions, in addition to π-stacking, play a crucial role in the formation of these complexes. researchgate.net

Cellular and Subcellular Mechanisms of Action

The interactions of 9H-pyrido[3,4-b]indole analogs at the molecular level translate into profound effects on cellular function, including the regulation of cell division, metabolism, and cell viability, particularly in fungal systems.

A significant mechanistic feature of the 9H-pyrido[3,4-b]indole class of compounds is their ability to modulate cell cycle progression. Multiple studies on synthetic analogs have identified a potent and selective arrest of the cell cycle in the G2/M phase. For example, a novel synthetic pyrido[2,3-b]indole analog, 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole, induced G2/M arrest in human colon cancer cells (COLO 205). nih.gov This cell cycle blockade is associated with the disruption of microtubule assembly and alterations in the expression of key mitotic regulatory proteins, such as aurora kinases and cyclin B1. nih.gov The arrest at the G2/M checkpoint prevents cells from entering mitosis, which can ultimately trigger apoptotic pathways.

The table below summarizes the potent anticancer activity of a series of 1- and 6-substituted 9H-pyrido[3,4-b]indole analogs, which is mechanistically linked to this G2/M phase arrest.

Compound IDCell LineIC50 (nM)
11 (1-Naphthyl-6-methoxy)Breast (MDA-MB-468)80
11 (1-Naphthyl-6-methoxy)Colon (HCT116)130
11 (1-Naphthyl-6-methoxy)Melanoma (A375)130
11 (1-Naphthyl-6-methoxy)Pancreatic (MIA PaCa-2)200

This interactive table presents the half-maximal inhibitory concentration (IC50) values for a highly potent analog, demonstrating its broad-spectrum anticancer activity.

Certain analogs of 9H-pyrido[3,4-b]indole have been shown to influence core metabolic pathways. The tryptophan photoproduct 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), an analog of the parent compound, was found to decrease hepatocyte glucose output. nih.gov This biological effect is associated with the activation of the aryl hydrocarbon receptor (AHR) and subsequent metabolic dysregulation, similar to effects observed with other AHR activators. nih.gov The suppression of hepatic glucose production is a critical mechanism in managing glucose homeostasis, indicating a potential for this class of compounds to interact with and modulate key metabolic control points. nih.gov

The 9H-pyrido[3,4-b]indole scaffold is recognized as a privileged structure in the development of antifungal agents. researchgate.net The mechanisms underlying this activity often involve the disruption of fungal cell integrity. Studies on the analog harmol (B1672944) demonstrated that it causes conidia membrane permeabilization in the fungal species Botrytis cinerea and Penicillium digitatum. nih.govtandfonline.com This suggests that the compound directly interacts with the fungal cell membrane, leading to a loss of structural integrity and leakage of intracellular contents. tandfonline.com

Further mechanistic studies with a synthetic derivative, N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (PPPIF), revealed severe morphological damage to the mitochondria, cell wall, and endomembrane system of the plant pathogen Peronophythora litchii. tandfonline.com Another analog, 8-nitroharmane, was shown to induce the leakage of substances absorbing at 260 nm (indicative of nucleic acids) from Cryptococcus neoformans and Candida albicans, although it did not appear to act by binding to ergosterol, a common target for antifungal drugs. nih.gov These findings collectively indicate that 9H-pyrido[3,4-b]indole analogs can disrupt fungal cell homeostasis through multiple mechanisms, primarily centered on damaging the cell membrane and other critical cellular structures. researchgate.nettandfonline.com

Biotransformation and Metabolic Pathways in Research Models

The biological effects of 9H-pyrido[3,4-b]indole and its analogs are influenced by their metabolic transformation within biological systems. In humans, the biotransformation of these compounds is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. Studies on the parent compounds norharmane and harmane have shown that they are efficiently oxidized to various hydroxylated and N-oxide products. science.gov

The major metabolic pathways identified involve:

Ring Hydroxylation: The formation of 6-hydroxy and 3-hydroxy metabolites is a primary route. This reaction is mainly catalyzed by CYP1A2 and CYP1A1, with minor contributions from CYP2D6, CYP2C19, and CYP2E1. science.gov

N-Oxidation: The pyridine (B92270) nitrogen (N2) can be oxidized to form a β-carboline-N(2)-oxide. This pathway is specifically mediated by CYP2E1. science.gov

For the specific case of this compound, while direct metabolic studies are not available, the nitro group would likely undergo reduction to an amino group. This biotransformation is a common metabolic fate for nitroaromatic compounds and is often carried out by nitroreductase enzymes found in various microorganisms and mammalian tissues. This metabolic step could significantly alter the biological activity and toxicity profile of the parent compound.

The table below summarizes the key enzymes involved in the metabolism of the parent β-carboline scaffold.

Metabolic PathwayPrimary MetaboliteKey Enzymes Involved
Ring Hydroxylation 6-Hydroxy-β-carbolineCYP1A2, CYP1A1
Ring Hydroxylation 3-Hydroxy-β-carbolineCYP1A2, CYP1A1
N-Oxidation β-Carboline-N(2)-oxideCYP2E1

This interactive table outlines the principal biotransformation pathways for the 9H-pyrido[3,4-b]indole core structure as identified in human liver microsome studies. science.gov

Computational and Theoretical Chemistry Studies of 6 Nitro 9h Pyrido 3,4 B Indole

Quantum Chemical Characterization of Electronic Structureeuropub.co.uk,researchgate.net

Quantum chemical methods are fundamental in characterizing the electronic properties of 6-nitro-9H-pyrido[3,4-b]indole, a molecule belonging to the β-carboline family of alkaloids. These computational approaches provide a detailed picture of electron distribution and energy levels, which govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Calculationseuropub.co.uk,researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations are employed to determine the optimized molecular geometry, electronic energies, and other key physicochemical properties. Studies on related substituted 9H-pyrido[3,4-b]indole derivatives have utilized DFT calculations, often with the B3LYP functional, to understand how different substituent groups influence the electronic and structural characteristics of the core β-carboline ring system. europub.co.ukscispace.comresearchgate.net These calculations are foundational for further analyses, such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) studies.

Frontier Molecular Orbital (FMO) Analysiseuropub.co.uk,researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity.

For this compound, the presence of the electron-withdrawing nitro (-NO₂) group is expected to significantly lower the energies of both the HOMO and LUMO compared to the unsubstituted 9H-pyrido[3,4-b]indole. taylorandfrancis.com This lowering of the LUMO energy, in particular, enhances the molecule's electrophilic character. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 1: Conceptual Illustration of Substituent Effects on FMO Energies

Substituent Group Effect on HOMO Energy Effect on LUMO Energy Effect on HOMO-LUMO Gap Predicted Reactivity
Electron-Donating Increase Increase Relatively Unchanged Nucleophilic
Unsubstituted Baseline Baseline Baseline Moderate
Electron-Withdrawing (-NO₂) Decrease Decrease Decrease Electrophilic

Natural Bond Orbital (NBO) Analysis and Electron Delocalizationeuropub.co.uk,researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. faccts.de It provides a detailed understanding of electron delocalization, hyperconjugative interactions, and charge transfer within a molecule. scispace.com In a molecule like this compound, NBO analysis can quantify the delocalization of electrons across the fused ring system and the interactions between the nitro group and the aromatic core.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for predicting how a molecule like this compound might interact with biological targets and for understanding its conformational preferences.

Ligand-Target Binding Mode Prediction (e.g., MDM2 Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net The pyrido[b]indole scaffold has been identified as a core structure for designing inhibitors of the Murine Double Minute 2 (MDM2) protein, which is a key negative regulator of the p53 tumor suppressor. nih.gov

A docking study of this compound into the p53-binding pocket of MDM2 would predict its binding affinity and interaction modes. The simulation would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the MDM2 active site. For instance, other pyrido[b]indole derivatives have been shown to form crucial interactions with specific residues in the MDM2 pocket, leading to the inhibition of the MDM2-p53 interaction. nih.gov The binding energy, calculated in kcal/mol, provides a quantitative estimate of the binding affinity.

Table 2: Example of Docking Results for MDM2 Inhibitors

Compound ID Scaffold Type Binding Energy (kcal/mol) Key Interacting Residues
Example A Spiro-oxindole -8.5 LEU54, GLY58, VAL93
Example B Pyrido[b]indole -9.2 TYR67, ILE61, MET62
Example C Isoindolinone -7.9 HIS96, ILE99, VAL75

Note: This table contains example data for illustrative purposes and does not represent actual results for this compound.

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their respective energies. While the core tricyclic structure of this compound is largely planar and rigid, the orientation of the nitro group relative to the aromatic ring can be a subject of conformational study. Theoretical calculations can determine the rotational energy barrier of the C-N bond connecting the nitro group to the ring.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For the β-carboline class of compounds, QSAR and pharmacophore modeling are pivotal in understanding the structural requirements for their therapeutic effects, such as anticancer activity. researchgate.netresearchgate.net

The development of predictive QSAR models involves the calculation of molecular descriptors that quantify various aspects of a compound's structure. These descriptors are then correlated with experimental biological activity.

2D Descriptors: These are calculated from the two-dimensional representation of the molecule. For β-carboline derivatives, these often include:

Topological Descriptors: Indices that describe the connectivity and branching of atoms. Examples include Kier and Hall molecular connectivity indices (Chi indices) and kappa shape indices, which have been used to predict the antagonistic activity of β-carboline derivatives. scirp.orgcodessa-pro.comvcclab.org

Electrotopological State (E-state) Indices: These descriptors encode information about both the electronic character and the topological position of each atom within the molecule. nih.gov They have been successfully applied to model the receptor binding affinities of various β-carbolines. nih.gov

Fingerprint Descriptors: These represent the presence or absence of specific structural fragments. Studies on pyrido[3,4-b]indoles have successfully used atom triplet and linear fingerprints to build predictive models for antiproliferative activity. nih.gov

3D Descriptors: These descriptors require the three-dimensional conformation of the molecule and provide information about its spatial properties.

CoMFA (Comparative Molecular Field Analysis): This method uses steric and electrostatic fields to describe the molecule's 3D properties. For a set of β-carbolines, CoMFA models have been developed to explore the structural basis for their antitumor activities, identifying key regions where steric bulk or electrostatic interactions enhance or diminish activity. nih.gov

CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, and hydrogen-bond donor/acceptor fields. CoMSIA models for β-carbolines have helped to refine the understanding of the pharmacophore responsible for their biological effects. nih.gov

A hypothetical table of descriptors for this compound, which would be calculated for a QSAR study, is presented below.

Descriptor TypeExample DescriptorPotential Influence of the 6-nitro group
2D Topological Molecular Connectivity Index (¹χ)Alters the electronic perturbation of the core structure, affecting the index value.
2D Electronic E-state Index for C6The strong electron-withdrawing nature of the nitro group would significantly change the E-state value.
3D Steric Field CoMFA Steric DescriptorThe size and orientation of the nitro group contribute to the steric field around the molecule.
3D Electrostatic CoMFA/CoMSIA Electrostatic DescriptorThe highly polar nitro group creates a strong negative electrostatic potential in its vicinity.
3D H-Bond Field CoMSIA H-Bond Acceptor DescriptorThe oxygen atoms of the nitro group act as potent hydrogen bond acceptors.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov For β-carboline derivatives, pharmacophore models have been successfully generated to understand their antitumor activity.

A study on pyrido[3,4-b]indole derivatives identified a four-point pharmacophore model for activity against the HCT116 colon cancer cell line. nih.gov This model consisted of:

One hydrogen bond donor (D)

Three aromatic ring (R) features

In the context of This compound , the nitro group at the 6-position would be expected to significantly influence the pharmacophore. The oxygen atoms of the nitro group would introduce a strong hydrogen bond acceptor feature. The planar, tricyclic core would serve as an aromatic/hydrophobic feature, crucial for interactions like DNA intercalation or fitting into an enzyme's active site. researchgate.net

Pharmacophore FeaturePotential Role in this compound
Aromatic Rings (R) The planar tricyclic β-carboline system allows for π-π stacking and hydrophobic interactions with biological targets.
Hydrogen Bond Donor (D) The indole (B1671886) nitrogen (N9-H) serves as a critical hydrogen bond donor.
Hydrogen Bond Acceptor (A) The pyridine (B92270) nitrogen (N2) and, notably, the oxygen atoms of the 6-nitro group can act as hydrogen bond acceptors.

The reliability and predictive power of any developed QSAR model must be rigorously validated using statistical methods. researchgate.net

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was generated. The most common technique is leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. The coefficient of determination (R²) measures the goodness of fit of the model.

External Validation: This is a more stringent test where the model is used to predict the biological activity of a set of compounds (the test set) that were not used in its development. The predictive ability is measured by the predictive R² (pred_R²).

In studies of β-carboline derivatives, successful QSAR models have demonstrated high statistical significance. For example, a 3D-QSAR study on a set of 47 β-carbolines yielded CoMFA and CoMSIA models with q² values of 0.513 and 0.503, and R² values of 0.862 and 0.831, respectively. nih.gov A 2D-QSAR model for other derivatives showed an external predictive r² of 0.70. nih.gov

Statistical ParameterDescriptionAccepted Value for a Robust Model
R² (Coefficient of Determination) Measures the fraction of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors).> 0.6
q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
pred_R² (External R²) Measures the ability of the model to predict the activity of new compounds.> 0.5
F-test A statistical test of the overall significance of the regression model.High value
RMSE (Root Mean Square Error) Measures the standard deviation of the prediction errors.Low value

Solvent Effects and Environmental Influence on Chemical Reactivity

The chemical reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies can model these effects by using computational methods such as Density Functional Theory (DFT) with implicit or explicit solvent models.

While no specific studies on the solvent effects on the chemical reactivity of This compound were identified, research on related indole derivatives shows that solvents can influence intramolecular interactions and reactivity features. The strong electron-withdrawing nature of the nitro group in this compound would make the molecule highly polar. Its reactivity, particularly in reactions involving nucleophilic or electrophilic attack on the ring system, would be highly dependent on the polarity and protic/aprotic nature of the solvent medium. Solvents could stabilize charged intermediates or transition states, thereby altering reaction rates and pathways.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of 6-nitro-9H-pyrido[3,4-b]indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, Computational NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of β-carboline derivatives. researchgate.netbeilstein-journals.org By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of the parent 9H-pyrido[3,4-b]indole (norharmane) scaffold provides a template for understanding its derivatives. For this compound, the introduction of the electron-withdrawing nitro group at the C-6 position significantly influences the chemical shifts of the aromatic protons, particularly those on the benzene (B151609) ring portion of the molecule. Protons ortho (H-5 and H-7) and para (H-8) to the nitro group are expected to be deshielded and shift downfield compared to the unsubstituted parent compound.

¹³C NMR: The carbon-13 NMR spectrum offers complementary information, detailing the carbon framework of the molecule. The carbon atom directly attached to the nitro group (C-6) experiences a significant downfield shift. Other carbons within the aromatic system are also affected, providing a characteristic fingerprint for the 6-nitro substitution pattern. chemicalbook.com Definitive assignments of both ¹H and ¹³C NMR spectra are often achieved through two-dimensional techniques like HETCOR (Heteronuclear Correlation spectroscopy), which correlates proton and carbon signals. clockss.org

Computational NMR: Modern computational chemistry allows for the prediction of NMR spectra. storkapp.me By calculating the magnetic shielding tensors for each nucleus in a modeled structure of this compound, theoretical chemical shifts can be obtained. These predicted values, when compared with experimental data, can help confirm structural assignments and provide deeper insight into the molecule's electronic structure.

Table 1: Representative NMR Data for the 9H-pyrido[3,4-b]indole Scaffold Note: Specific experimental data for the 6-nitro derivative is sparse in publicly available literature. The table below shows typical shifts for the parent indole (B1671886) structure to provide context for expected peak locations.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C-1 ~8.3 ~142
C-3 ~8.8 ~138
C-4 ~7.8 ~115
C-5 ~8.1 ~129
C-6 ~7.3 ~121
C-7 ~7.5 ~122
C-8 ~7.6 ~112
C-4a - ~128
C-4b - ~121
C-8a - ~140
N-9 (NH) ~11.6 -

Data is generalized from typical indole and β-carboline spectra. Actual values for this compound will vary due to the substituent effect.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. researchgate.net

For this compound (C₁₁H₇N₃O₂), the molecular weight is approximately 213.19 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the unambiguous determination of its elemental composition.

Electron Ionization (EI) is a common MS technique that results in the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of aromatic nitro compounds often follows predictable pathways. miamioh.eduquizlet.com Key fragmentation events for this compound would likely include:

Loss of NO₂: A characteristic fragmentation for nitroaromatic compounds, leading to a significant peak at [M - 46]⁺.

Loss of NO: A peak corresponding to [M - 30]⁺ may also be observed.

Cleavage of the Pyrido Ring: Fragmentation of the heterocyclic rings can produce a series of smaller charged fragments, providing further structural confirmation. scirp.org

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight, while the pattern of fragment ions helps to piece together the molecule's structure. uni-saarland.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretch: A peak typically in the range of 3300-3500 cm⁻¹ corresponding to the indole N-H group.

Aromatic C-H Stretch: Signals usually found just above 3000 cm⁻¹.

N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands, typically appearing around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.

C=C and C=N Stretches: Multiple bands in the 1650-1400 cm⁻¹ region, characteristic of the aromatic and pyridine (B92270) rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the β-carboline core gives rise to strong UV absorption. researchgate.net The introduction of a nitro group, a powerful chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, moving the absorption to longer wavelengths. epa.gov The UV-Vis spectrum is sensitive to the solvent environment and pH, as protonation of the pyridine nitrogen can alter the electronic structure and thus the absorption profile. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for determining the purity of non-volatile compounds like this compound and for quantifying its concentration in samples. science.gov

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.govsigmaaldrich.com The separation is based on the differential partitioning of the analyte between the two phases. The purity of a sample is determined by injecting it into the HPLC system; an ideal pure sample will produce a single, sharp peak in the resulting chromatogram. The area under this peak is directly proportional to the concentration of the compound, allowing for precise quantification when calibrated against known standards. researchgate.net The use of a diode-array detector (DAD) or a UV-Vis detector allows for monitoring the elution at a wavelength where the compound strongly absorbs, enhancing sensitivity and selectivity. acs.org

Table 2: Typical HPLC Parameters for β-Carboline Analysis

Parameter Typical Value/Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (often with additives like formic acid or ammonium (B1175870) phosphate (B84403) buffer) acs.org
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis at a specific wavelength (e.g., 254 nm, 280 nm, or λmax) or Fluorescence Detector nih.govacs.org
Temperature Ambient or controlled (e.g., 30-40 °C)

These are general parameters and must be optimized for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for monitoring the progress of chemical reactions. thieme.de To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system. The starting materials, intermediates, and the final product will travel up the plate at different rates, resulting in distinct spots. By comparing the spot of the reaction mixture to spots of the starting materials, a researcher can qualitatively assess the consumption of reactants and the formation of the product, allowing for the determination of the reaction's endpoint. researchgate.net

Advanced Spectroscopic Studies

Fluorescence spectroscopy is a pivotal analytical tool for investigating the interactions of this compound with its microenvironment, particularly in response to changes in pH. The fluorescence properties of many organic molecules, including β-carboline derivatives, are highly sensitive to solvent polarity and pH, owing to the presence of heteroatoms with lone pairs of electrons that can participate in protonation-deprotonation equilibria.

Research has shown that this compound, like other nitro-β-carboline derivatives, is generally considered a non-fluorescent chromophore in neutral organic solvents such as acetonitrile and methanol. This lack of fluorescence is attributed to the nitro group attached to the β-carboline moiety, which promotes efficient energy dissipation from the first excited singlet state (S₁) through non-radiative pathways, such as internal conversion and intersystem crossing. This is a consequence of the high spin-orbital coupling mechanism facilitated by the nitro group.

However, the fluorescence of this compound can be induced in an acidic environment. The protonation of the pyridinic nitrogen atom in the β-carboline ring alters the electronic structure of the molecule, leading to a significant change in its photophysical properties. This acid-induced fluorescence demonstrates a clear pH-dependent interaction. In the presence of a strong acid like perchloric acid (HClO₄) in acetonitrile, this compound exhibits a broad fluorescence emission band. This phenomenon underscores the potential of using fluorescence spectroscopy to study the protonation events and the interaction of this compound with acidic species.

Detailed research findings on the fluorescence of this compound in an acidic medium are summarized in the table below.

Table 1: pH-Dependent Fluorescence Emission of this compound

Solvent Condition Fluorescence Emission Maximum (λem) Reference
Acetonitrile Neutral Not Observed nih.gov
Acetonitrile Acidic (doped with HClO₄) 446 nm nih.gov
Methanol Neutral Not Observed nih.gov
Methanol Acidic (doped with HClO₄) Not Observed nih.gov

The data indicates that the induction of fluorescence is solvent-dependent, as no emission was detected in acidic methanol. This suggests that the specific nature of the solvent-solute interactions in the excited state plays a crucial role in the fluorescence behavior of the protonated species. The study of such pH-dependent fluorescence is critical for understanding the fundamental photochemistry of this compound and for its potential application as a fluorescent probe in environments with varying acidity.

Origin and Biogenesis in Research Contexts

Isolation from Natural Sources (e.g., Marine Ascidians)

There are no scientific reports detailing the isolation of 6-nitro-9H-pyrido[3,4-b]indole from any natural source, including marine ascidians. While the broader class of β-carboline alkaloids, which forms the core structure of this compound, is widely distributed in nature and has been isolated from various plants, insects, and marine organisms like tunicates, the specific 6-nitro derivative has not been identified as a natural product. Research on marine ascidians has led to the discovery of numerous other halogenated (bromo- and chloro-) and substituted indole (B1671886) alkaloids, but not the nitrated variant .

Biosynthetic Derivation and Pathways in Model Organisms

No biosynthetic pathways for this compound have been identified in any model organism. The biosynthesis of the parent 9H-pyrido[3,4-b]indole (β-carboline) scaffold originates from tryptophan. However, there is no known enzymatic process in organisms that would subsequently nitrate (B79036) this core structure at the 6th position. Literature on the synthesis of this compound describes chemical nitration of the β-carboline ring, a standard synthetic organic chemistry procedure. For instance, the nitration of 9H-pyrido[3,4-b]indole using reagents like sodium nitrite (B80452) in trifluoroacetic acid yields a mixture of 6-nitro and 8-nitro isomers. This chemical synthesis route further underscores the likely non-existence of this compound as a natural product.

Future Directions and Emerging Research Avenues for 6 Nitro 9h Pyrido 3,4 B Indole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrido[3,4-b]indole derivatives has traditionally relied on established methods like the Pictet-Spengler reaction. nih.gov However, the future of synthesizing 6-nitro-9H-pyrido[3,4-b]indole and its analogs lies in the development of more efficient, cost-effective, and environmentally friendly processes.

Future research will likely focus on:

Green Chemistry Approaches: Exploring the use of visible light-photocatalyzed reactions, which offer mild reaction conditions and high efficiency, could lead to more sustainable synthetic routes. rsc.org The development of non-acidic and non-metallic conditions for regioselective nitration of the indole (B1671886) core represents another promising green methodology. nih.gov

Flow Chemistry and Microreactors: The use of microchannel reactors can enhance reaction efficiency and safety, providing a scalable and sustainable method for synthesis. rsc.org

One-Pot and Microwave-Assisted Reactions: These techniques can significantly reduce reaction times, improve yields, and simplify purification processes for creating derivatives of the pyrido[3,4-b]indole core. nih.gov

Novel Functionalization Strategies: Research into innovative reactions, such as the Morita–Baylis–Hillman reaction, can enable diverse functionalization at various positions on the β-carboline framework, allowing for the synthesis of a wide array of novel derivatives. beilstein-journals.orgnih.gov

Synthetic StrategyPotential AdvantagesRelevant Research Area
PhotocatalysisMild conditions, high efficiency, sustainabilityGreen Chemistry
Non-acidic NitrationEnvironmentally friendly, improved safetySustainable Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yieldsProcess Optimization
C-3 FunctionalizationGeneration of molecular diversityNovel Derivatives

Exploration of Undiscovered Mechanistic Pathways and Target Identification

While the broader class of pyrido[3,4-b]indoles has been investigated for various biological activities, the specific mechanisms of action and molecular targets of this compound remain largely uncharted territory. Future investigations are crucial to unlock its therapeutic potential.

Key areas for future exploration include:

Target Deconvolution: Identifying the specific cellular proteins and pathways with which this compound interacts is a primary objective. Based on studies of related compounds, potential targets could include proteins involved in cell cycle regulation and apoptosis, such as MDM2, or signaling pathways like the Aryl Hydrocarbon Receptor (AHR) pathway. nih.govnih.gov

Mechanism of Action Studies: Elucidating how the compound exerts its biological effects at a molecular level is critical. This involves investigating its impact on cellular processes like cell cycle progression, where derivatives have been shown to cause G2/M phase arrest, and apoptosis. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound derivatives with varied substitutions will be essential to understand how chemical structure influences biological activity and target affinity. nih.gov

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and development process. For this compound, these in silico approaches offer a powerful means to predict properties and design novel, more potent derivatives.

Future computational research should focus on:

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding affinity and interaction patterns of this compound and its analogs with potential biological targets. nih.govresearchgate.net Such studies have been used to model the interaction of related compounds with the MDM2 protein. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, providing insights into its chemical behavior. cumhuriyet.edu.tr

De Novo Design: Utilizing computational algorithms, novel molecular structures based on the this compound scaffold can be designed from the ground up to have optimized interactions with a specific biological target.

Computational MethodApplication in ResearchPotential Outcome
Molecular DockingPredicting binding modes to protein targetsIdentification of key interactions for affinity
Quantum ChemistryAnalyzing electronic properties and reactivityUnderstanding chemical stability and reaction mechanisms
De Novo DesignGenerating novel chemical structuresCreation of optimized and potent derivatives

Applications in Chemical Probes and Biological Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable tools for chemical biology research. The inherent properties of the β-carboline scaffold make it an attractive starting point for the creation of molecular probes.

Emerging applications in this area include:

Fluorescent Probes: The intrinsic fluorescence of some β-carboline derivatives can be harnessed to develop probes for imaging cellular processes or tracking the localization of specific targets. beilstein-journals.org The introduction of the nitro group may modulate these fluorescent properties, opening avenues for the design of novel sensors.

Affinity-Based Probes: By attaching reactive groups or tags, this compound can be converted into chemical probes for identifying and isolating its binding partners from complex biological mixtures, a technique crucial for target validation.

Molecular Tool Development: The pyrido[3,4-b]indole scaffold can serve as a foundation for creating a new generation of molecular tools to investigate a wide range of cancers and other diseases. nih.govresearchgate.net

The exploration of these future research directions will undoubtedly deepen our understanding of this compound and pave the way for its potential application in medicine and biotechnology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.